molecular formula C17H15ClN4O B2354948 N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-50-8

N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2354948
CAS No.: 866864-50-8
M. Wt: 326.78
InChI Key: VIHVCYSJPNWRPD-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a carboxamide group and two phenyl rings, one of which is chlorinated .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl rings could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the phenyl rings. The electron-withdrawing chloro group on one of the phenyl rings could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions, and the chloro group on the phenyl ring could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar amide group could enhance its solubility in polar solvents, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Corrosion Inhibition

One significant application of triazole derivatives, similar to the compound , is in corrosion inhibition. Studies have demonstrated the efficiency of triazole derivatives in protecting metals against corrosion in acidic media. These compounds, including variations like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been shown to be very effective inhibitors, with inhibition efficiencies up to 99% in certain acidic environments. The mechanism of action is often associated with the adsorption of these compounds on the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Synthetic Methodology

In synthetic chemistry, triazole derivatives are valuable intermediates and end products. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the utility of these compounds in creating complex molecules. Such synthetic pathways are crucial for developing new pharmaceuticals and materials (Lian-Di Kan, 2015).

Antitumor Activity

Triazole derivatives have been explored for their antitumor properties. For example, compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown curative activity against certain leukemia types. These findings highlight the potential of triazole compounds in cancer therapy (Stevens et al., 1984).

Antimicrobial Agents

The search for new antimicrobial agents has led to the synthesis of triazole compounds with significant antibacterial and antifungal activities. Studies report the creation of compounds with substantial efficacy against various microbial strains, offering a pathway to novel treatments for infections (Desai et al., 2011).

Anti-pathogenic Activity

Research into the anti-pathogenic activity of triazole derivatives, such as those with specific substituents, demonstrates their potential in developing antimicrobial agents with antibiofilm properties. These findings are particularly relevant for combating biofilm-associated infections, which are notoriously difficult to treat (Limban et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, it could interact with biological targets through the functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals or materials science. Further studies could also investigate its reactivity and properties in more detail .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-5-3-8-15(9-11)22-12(2)16(20-21-22)17(23)19-14-7-4-6-13(18)10-14/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHVCYSJPNWRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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